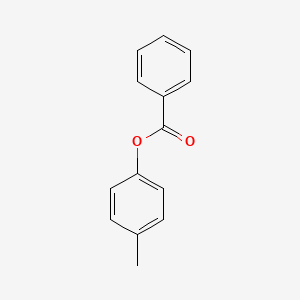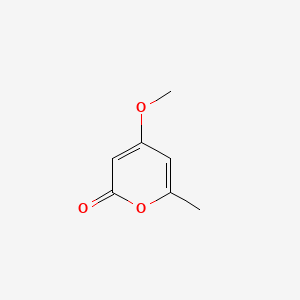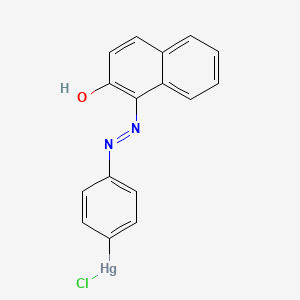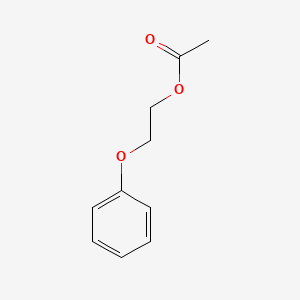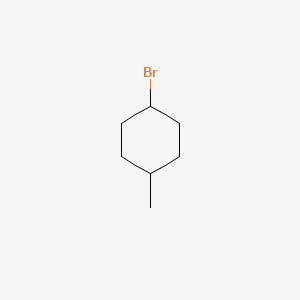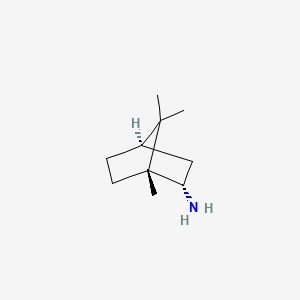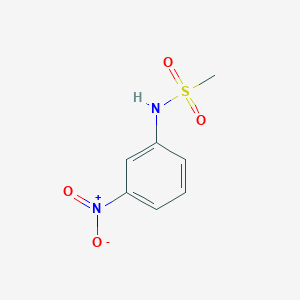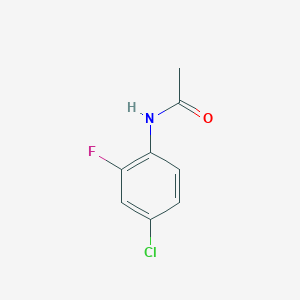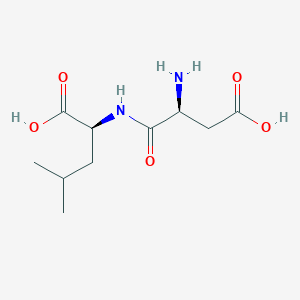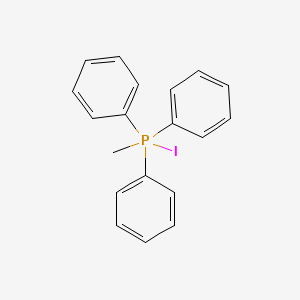
Iodomethyltriphenylphosphorane
Overview
Description
Iodomethyltriphenylphosphorane, also known as (Iodomethyl)triphenylphosphonium iodide, is an organophosphorus compound with the molecular formula C19H17I2P. It is a phosphonium salt that is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomethyltriphenylphosphorane can be synthesized through the reaction of triphenylphosphine with iodomethane. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) or acetonitrile, and it is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
Ph3P+CH3I→Ph3PCH3+I−
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Iodomethyltriphenylphosphorane primarily undergoes substitution reactions. It is commonly used in the Wittig reaction to form alkenes. The general reaction mechanism involves the formation of a phosphonium ylide, which then reacts with an aldehyde or ketone to form the desired alkene.
Common Reagents and Conditions:
Wittig Reaction: The reaction typically involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the ylide. The reaction is carried out in an aprotic solvent like THF or toluene.
Oxidation and Reduction: this compound can also participate in oxidation and reduction reactions, although these are less common compared to its use in the Wittig reaction.
Major Products: The major products formed from the reactions involving this compound are alkenes, which are synthesized through the Wittig reaction. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction.
Scientific Research Applications
Iodomethyltriphenylphosphorane has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the preparation of alkenes. It is also used in the synthesis of complex molecules and natural products.
Biology: In biological research, it is used as a reagent for the modification of biomolecules.
Industry: In the chemical industry, it is used in the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The primary mechanism of action of iodomethyltriphenylphosphorane involves the formation of a phosphonium ylide. The ylide is a highly reactive intermediate that can undergo nucleophilic addition to carbonyl compounds, leading to the formation of alkenes. The molecular targets in this reaction are the carbonyl groups of aldehydes and ketones, and the pathway involves the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide.
Comparison with Similar Compounds
Methyltriphenylphosphonium iodide: Similar in structure but with a methyl group instead of an iodomethyl group.
Methyltriphenylphosphonium bromide: Similar in structure but with a bromomethyl group instead of an iodomethyl group.
Methyltriphenoxyphosphonium iodide: Similar in structure but with a triphenoxy group instead of a triphenyl group.
Uniqueness: Iodomethyltriphenylphosphorane is unique due to its high reactivity and specificity in the Wittig reaction. The presence of the iodomethyl group enhances its reactivity compared to other phosphonium salts, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
iodo-methyl-triphenyl-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IP/c1-21(20,17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXVFDNCIMZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942866 | |
| Record name | Iodo(methyl)triphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20667-19-0 | |
| Record name | Iodomethyltriphenylphosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20667-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodomethyltriphenylphosphorane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020667190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodo(methyl)triphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide,N-[(1S)-5-amino-1-(2-chloroacetyl)pentyl]-4-methyl-](/img/structure/B1584693.png)

